chemical and physical properties of 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one
chemical and physical properties of 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one
Executive Summary
In modern medicinal chemistry, halogenated alpha-amino ketones serve as highly versatile, bifunctional building blocks. Specifically, 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one has emerged as a critical intermediate for synthesizing complex heterocycles, including imidazoles, oxazoles, and pyrazines, which are frequently found in central nervous system (CNS) therapeutics and kinase inhibitors.
Because the free base of this alpha-amino ketone is inherently unstable—rapidly undergoing intermolecular self-condensation to form dihydropyrazines—it is universally synthesized, isolated, and stored as a hydrochloride salt (CAS 2059941-79-4)[1]. This whitepaper details the physicochemical properties, structural rationale, and a self-validating synthetic methodology for this compound.
Physicochemical Profiling
The physical and chemical properties of 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one are dictated by its bifunctional nature and its halogenated aromatic ring. The data summarized below reflects the compound in its stable hydrochloride salt form.
| Property | Value |
| Chemical Name | 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one hydrochloride |
| CAS Registry Number | 2059941-79-4 |
| Molecular Formula (Salt) | C₈H₈Cl₂FNO |
| Molecular Weight (Salt) | 224.06 g/mol |
| Exact Mass (Free Base) | 187.019 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in H₂O, DMSO, and Methanol |
| Stability | Highly stable as an HCl salt; free base degrades rapidly |
Structural & Pharmacological Rationale (SAR)
The specific substitution pattern of the 5-chloro-2-fluorophenyl ring is not arbitrary; it is a meticulously designed pharmacophore favored in drug discovery.
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2-Fluoro Substitution: The highly electronegative fluorine atom ortho to the carbonyl group introduces strong dipole-dipole repulsion. This forces the carbonyl out of coplanarity with the phenyl ring, effectively "locking" the molecule into a specific conformation. This pre-organization reduces the entropic penalty upon binding to a target protein. Furthermore, the fluorine atom blocks metabolic oxidation at the ortho position.
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5-Chloro Substitution: The bulky, lipophilic chlorine atom serves as a hydrophobic vector. In target binding (such as within the hinge region of a kinase), this chlorine atom is perfectly positioned to occupy deep, lipophilic pockets, significantly enhancing binding affinity.
Structure-Activity Relationship (SAR) logic for 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one.
Synthetic Methodology & Causality
The synthesis of primary alpha-amino ketones is notoriously challenging. Direct amination of an alpha-halo ketone with ammonia typically fails because the resulting primary amine is more nucleophilic than ammonia itself, leading to over-alkylation (secondary/tertiary amines) and subsequent pyrazine formation.
To circumvent this, the Delépine reaction is employed. By using hexamethylenetetramine (HMTA) as an ammonia surrogate, the reaction forms a sterically bulky, stable quaternary hexaminium salt. This intermediate cannot undergo further alkylation. Subsequent acid hydrolysis cleanly yields the desired primary amine hydrochloride.
Synthetic workflow for 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one HCl via Delépine reaction.
Self-Validating Experimental Protocols
The following protocols are designed with built-in analytical checkpoints to ensure the integrity of the synthesis at every stage.
Protocol 1: Chemoselective Alpha-Bromination
Objective: Convert 1-(5-chloro-2-fluorophenyl)ethanone (CAS 541508-27-4)[2] to 2-bromo-1-(5-chloro-2-fluorophenyl)ethanone[3]. Causality Focus: Glacial acetic acid is chosen as the solvent because its polar protic nature accelerates the enolization of the ketone—the rate-determining step in alpha-halogenation.
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Preparation: Dissolve 10.0 mmol of 1-(5-chloro-2-fluorophenyl)ethanone in 20 mL of glacial acetic acid. Add 2 drops of 33% HBr in acetic acid to catalyze initial enolization.
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Addition: Dropwise add 10.5 mmol of elemental bromine (Br₂) at room temperature over 30 minutes.
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Reaction: Stir for 2 hours.
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Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, quench in water, and extract with CDCl₃. ¹H NMR must show the complete disappearance of the methyl ketone singlet (~2.6 ppm) and the emergence of a new deshielded methylene singlet (~4.4 ppm) corresponding to the -CH₂Br group.
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Workup: Pour the mixture into ice water, extract with dichloromethane (DCM), wash with saturated NaHCO₃ until pH is neutral, dry over Na₂SO₄, and concentrate in vacuo.
Protocol 2: Delépine Amination and Salt Formation
Objective: Convert the alpha-bromo ketone to 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one hydrochloride[1]. Causality Focus: Chloroform is used for the SN2 step because both starting materials are highly soluble in it, whereas the resulting hexaminium salt is completely insoluble. This drives the reaction to completion via precipitation.
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SN2 Substitution: Dissolve the crude 2-bromo-1-(5-chloro-2-fluorophenyl)ethanone in 30 mL of chloroform. Add 11.0 mmol of hexamethylenetetramine (HMTA).
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Precipitation: Stir at 50 °C for 4 hours. A thick white precipitate (the hexaminium salt) will form.
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Isolation: Collect the salt via vacuum filtration and wash thoroughly with cold chloroform to remove unreacted starting materials.
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Hydrolysis: Suspend the solid in 40 mL of ethanol. Add 5 mL of concentrated aqueous HCl. Reflux the mixture for 3 hours. The acidic conditions break down the HMTA cage into formaldehyde diethyl acetal and ammonium chloride.
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Purification: Cool the mixture to 0 °C. Filter off the insoluble ammonium chloride byproduct. Concentrate the filtrate and recrystallize the residue from an ethanol/diethyl ether mixture.
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Validation Checkpoint (Self-Validation): Analyze the final white crystals via ¹H NMR (in DMSO-d₆). The spectrum must reveal a broad integration of ~3 protons at ~8.5 ppm (the -NH₃⁺ group, exchangeable with D₂O) and a methylene singlet at ~4.2 ppm. The absence of signals past 5.0 ppm confirms no pyrazine dimerization occurred.



